molecular formula C15H28N2O4 B6679802 2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid

2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid

Cat. No.: B6679802
M. Wt: 300.39 g/mol
InChI Key: UDTZBYXXRIAANX-UHFFFAOYSA-N
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Description

2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid is a complex organic compound with a unique structure that includes a morpholine ring and a trimethylbutanoyl group

Properties

IUPAC Name

2-[methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11(15(2,3)4)14(20)17-6-7-21-12(9-17)8-16(5)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTZBYXXRIAANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC(C1)CN(C)CC(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the trimethylbutanoyl group. The final step involves the methylation of the amino group and the addition of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]propanoic acid
  • 2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]butanoic acid

Uniqueness

2-[Methyl-[[4-(2,3,3-trimethylbutanoyl)morpholin-2-yl]methyl]amino]acetic acid is unique due to its specific structure, which includes a morpholine ring and a trimethylbutanoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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